LSD1 Inhibition: 3-Fluoro-4-methoxy vs. 3-Chloro-4-methoxy and 3,5-Difluoro-4-methoxy Substitution
Inhibition of lysine-specific demethylase 1 (LSD1) is highly sensitive to the halogen substitution pattern on the 4-methoxybenzaldehyde scaffold. For resveratrol-derived LSD1 inhibitors synthesized from these aldehydes, the 3-fluoro-4-methoxybenzaldehyde-derived inhibitor exhibits an IC₅₀ of 0.54 nM, demonstrating approximately 110,000-fold greater potency than the 3-chloro-4-methoxybenzaldehyde-derived inhibitor, which displays an IC₅₀ of 59,300 nM [1][2]. This substantial difference underscores the critical role of the fluorine atom in achieving high-affinity LSD1 binding.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.54 nM (inhibitor derived from 3-fluoro-4-methoxybenzaldehyde) |
| Comparator Or Baseline | 3-Chloro-4-methoxybenzaldehyde-derived inhibitor: 59,300 nM |
| Quantified Difference | ≈110,000-fold lower IC₅₀ (higher potency) |
| Conditions | Human recombinant LSD1; fluorogenic ADHP-based substrate; 30 min preincubation |
Why This Matters
This potency difference directly impacts the viability of drug candidates; a 110,000-fold loss in activity renders the chloro analog essentially inactive, making 3-fluoro-p-anisaldehyde the only viable halogenated 4-methoxybenzaldehyde precursor for developing potent LSD1 inhibitors.
- [1] BindingDB BDBM50551914. Affinity Data IC50: 0.540 nM. Inhibition of human recombinant LSD1 using fluorogenic ADHP based substrate. View Source
- [2] BindingDB BDBM50075486. Affinity Data IC50: 5.93E+4 nM. Inhibition of LSD1. View Source
